molecular formula C23H22N4O2 B2660332 N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923245-58-3

N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2660332
CAS No.: 923245-58-3
M. Wt: 386.455
InChI Key: JHTJMPGMXSPIKY-UHFFFAOYSA-N
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Description

N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused heterocyclic core. Its structure includes a pyrazolo[4,3-c]pyridine scaffold substituted with a benzyl group at the N-position, a phenyl ring at position 2, a propyl chain at position 5, and a carboxamide group at position 5.

Properties

IUPAC Name

N-benzyl-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-2-13-26-15-19(22(28)24-14-17-9-5-3-6-10-17)21-20(16-26)23(29)27(25-21)18-11-7-4-8-12-18/h3-12,15-16H,2,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJMPGMXSPIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities between the target compound and its analogs, based on evidence from patent databases, chemical catalogs, and synthetic reports:

Compound N-Substituent 5-Substituent Carboxamide Group CAS Number Key References
N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target) Benzyl Propyl Present Not explicitly listed
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 4-Ethoxyphenyl Ethyl Present 923682-25-1
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide 2-Methoxyethyl Propyl Present 923233-41-4
5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Cycloheptyl Benzyl Present 923226-49-7
5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid N/A Methyl Carboxylic acid Not listed

Key Observations:

N-Substituent Variability : The target compound’s benzyl group contrasts with bulkier substituents (e.g., cycloheptyl in CAS 923226-49-7) or polar groups (e.g., 2-methoxyethyl in CAS 923233-41-4). Benzyl may enhance lipophilicity compared to ethoxyphenyl derivatives .

5-Substituent Effects: The propyl chain in the target compound provides moderate hydrophobicity, whereas ethyl or methyl groups (e.g., CAS 923682-25-1) may reduce steric hindrance.

Carboxamide vs. Carboxylic Acid : The target’s carboxamide group likely improves metabolic stability compared to the carboxylic acid derivative (), which may exhibit higher solubility but lower membrane permeability .

Biological Activity

N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo-pyridine core structure followed by functionalization at the benzyl and carboxamide positions. The compound's molecular formula is C19H20N4OC_{19}H_{20}N_4O, with a molecular weight of 320.39 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in various cancer cell lines through mitochondrial pathways.

3.1 Anticancer Activity

Recent research highlights the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth.

Cell Line IC50 (µM) Mechanism
MCF712.50Apoptosis
NCI-H46042.30Cell cycle arrest
SF-2683.79Enzyme inhibition

3.2 Anti-inflammatory Activity

The compound's anti-inflammatory properties have been validated through in vitro studies demonstrating its ability to reduce pro-inflammatory cytokine production in activated macrophages.

Case Study 1: Cytotoxicity Against MCF7 Cells

A study conducted by Wei et al. assessed the cytotoxic effects of this compound on MCF7 breast cancer cells. The results showed an IC50 value of 12.50 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

In another investigation, the compound was found to induce apoptosis through mitochondrial pathways in various cancer cell lines including NCI-H460 and SF-268. The study provided insights into the molecular mechanisms involved in apoptosis induction which could be pivotal for therapeutic applications .

5. Conclusion

This compound exhibits promising biological activities with potential applications in cancer treatment and inflammation management. Further research is warranted to fully elucidate its mechanisms and optimize its pharmacological profiles for clinical use.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine-7-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with ketones or aldehydes, followed by carboxamide functionalization. Key steps include:
  • Step 1 : Formation of the pyrazolo[4,3-c]pyridine core via [3+2] cycloaddition under reflux with acetic anhydride/glacial acetic acid (70–80°C, 8–10 hours) .
  • Step 2 : Introduction of the benzyl and propyl groups via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 3 : Carboxamide formation using activated esters (e.g., pentafluorophenyl esters) and amines under mild basic conditions (Et₃N, MeCN, 24 hours) .
  • Yield Optimization : Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and catalysts (e.g., Pd(PPh₃)₄) significantly impact purity (70–85% yields reported) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm, pyrazole ring protons at δ 7.8–8.1 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C—H···O interactions observed in pyrazolo-pyridine analogs) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) and reactive sites for further functionalization .

Advanced Research Questions

Q. What strategies can mitigate poor aqueous solubility while retaining bioactivity?

  • Methodological Answer : Structural modifications and formulation approaches include:
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide or benzyl positions to enhance solubility .
  • Co-crystallization : Use co-formers like succinic acid or PEG-based polymers to improve dissolution rates (tested in pyrazolo-pyridine analogs) .
  • Micellar Encapsulation : Employ amphiphilic block copolymers (e.g., PLGA-PEG) for nanoparticle-based delivery .
  • Data-Driven Approach : Compare LogP values (calculated vs. experimental) to guide substituent selection (e.g., replacing propyl with PEGylated chains) .

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., PARP vs. PDE targets)?

  • Methodological Answer : Follow a systematic protocol:
  • Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., PARP1 vs. PDE4 inhibition) .
  • Kinetic Assays : Measure IC₅₀ values under standardized conditions (e.g., 10 mM Mg²⁺ for PDEs vs. NAD⁺ for PARP) .
  • Structural Analysis : Perform docking studies with X-ray structures (e.g., PARP1 PDB: 4UND) to identify binding site conflicts .
  • Cross-Testing : Validate off-target effects using panels (e.g., Eurofins KinaseProfiler) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer : Implement a factorial design approach:
  • Variable Selection : Vary substituents at positions 2 (phenyl), 5 (propyl), and 7 (carboxamide) .
  • High-Throughput Screening : Test 50–100 analogs for cytotoxicity (MTT assay) and target inhibition (e.g., PARP1 ELISA) .
  • Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
  • Key Findings : Propyl chain length inversely correlates with PARP1 affinity but enhances metabolic stability .

Q. How can researchers address discrepancies in in vitro vs. in vivo efficacy data?

  • Methodological Answer : Investigate pharmacokinetic and metabolic factors:
  • ADME Profiling : Measure plasma stability (e.g., mouse microsomes), protein binding (e.g., >90% albumin binding in pyrazolo-pyridines), and CYP450 metabolism .
  • Metabolite ID : Use LC-HRMS to identify oxidation products (e.g., propyl → hydroxyl-propyl conversion) .
  • Formulation Adjustments : Switch from oral gavage to intravenous delivery to bypass first-pass metabolism .

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